Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloro-4-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)11-7-12(17-2)9-6-8(14)4-5-10(9)15-11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOKCWRXIGHQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate typically involves the reaction of 6-chloro-4-methoxyquinoline with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives with different functional groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
- Substitution reactions yield various quinoline derivatives with different functional groups.
- Oxidation reactions produce quinoline derivatives with oxidized functional groups.
- Reduction reactions yield alcohol derivatives of the original compound .
Scientific Research Applications
Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogues differ in substituent positions and functional groups, influencing their physicochemical properties and bioactivity. Below is a comparative table:
Crystallographic and Stability Data
- Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate: Crystal structure reveals weak intramolecular C–H⋯O/N interactions and centrosymmetric dimer formation via π–π stacking .
- Biquinoline derivative : Exhibits planar quinoline rings with dihedral angles <5°, stabilized by weak hydrogen bonds and van der Waals forces.
Biological Activity
Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity based on various studies and research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a quinoline ring system that is known for its diverse pharmacological properties. The presence of chlorine and methoxy groups at specific positions on the quinoline ring enhances its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. A significant study focused on a series of new quinoline derivatives synthesized for their antiproliferative effects against cancer cell lines, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The compound demonstrated a proapoptotic effect, significantly increasing early and late apoptotic markers in cancer cells. The expression levels of pro-apoptotic proteins such as Bax and Caspase-7 were notably elevated, while VEGFR-2 gene expression was reduced, indicating a potential mechanism through which these compounds exert their anticancer effects .
Case Study: In Vitro Efficacy
In vitro evaluations revealed that this compound exhibited moderate to potent cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2). The IC50 values for related compounds ranged from 36 to 578 nM, showcasing the significance of substituents on the quinolone ring in modulating activity .
| Compound | IC50 (nM) | Activity |
|---|---|---|
| This compound | TBD | Anticancer |
| Sorafenib | 36 | Reference Drug |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Research on related quinoline derivatives indicated that they possess significant activity against various bacterial strains, including Helicobacter pylori.
Antimicrobial Mechanism
The antimicrobial activity is believed to stem from the ability of the compound to disrupt bacterial cell membranes or interfere with essential metabolic processes. Studies have reported minimum inhibitory concentrations (MIC) in the low micromolar range for several derivatives, suggesting promising potential for further development .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 0.0048 |
| S. aureus | 5.64 |
| C. albicans | 16.69 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. The position and nature of substituents on the quinoline ring play crucial roles in determining both anticancer and antimicrobial efficacy.
Observations from SAR Studies
- Chlorine Substitution : The presence of chlorine at position 6 has been associated with enhanced VEGFR-2 inhibition compared to fluorine substitutions.
- Methoxy Group : The methoxy group at position 4 contributes to improved lipophilicity and overall bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
